![molecular formula C20H20O2 B12540022 1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a seven-membered oxabicyclo ring fused with a ketone group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone typically involves a multi-step process. One common method is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the oxabicyclo structure . This reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols.
科学的研究の応用
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions.
Industry: Used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone involves its interaction with specific molecular targets. The oxabicyclo ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it a useful compound in both research and therapeutic contexts .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but differs in the position and nature of substituents.
1-(3,3-Diphenyl-7-oxabicyclo[4.1.0]heptan-6-yl)ethanone: Another related compound with variations in the substitution pattern.
Uniqueness
1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields.
特性
分子式 |
C20H20O2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
1-(4,4-diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone |
InChI |
InChI=1S/C20H20O2/c1-15(21)20-13-12-19(14-18(20)22-20,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3 |
InChIキー |
KANHWMKWCUYZAK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C12CCC(CC1O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
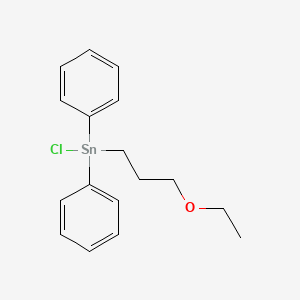

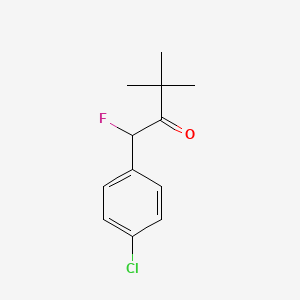
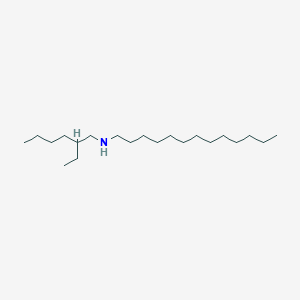


![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
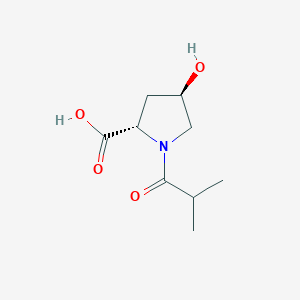
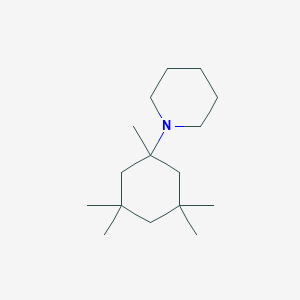

![Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)](/img/structure/B12540023.png)
